molecular formula C13H15N3O4S B11309192 2-hydroxy-6-oxo-N-[4-(propan-2-yl)phenyl]-1,6-dihydropyrimidine-5-sulfonamide

2-hydroxy-6-oxo-N-[4-(propan-2-yl)phenyl]-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B11309192
M. Wt: 309.34 g/mol
InChI Key: ONUYRHJEGWESLW-UHFFFAOYSA-N
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Description

2-hydroxy-6-oxo-N-[4-(propan-2-yl)phenyl]-1,6-dihydropyrimidine-5-sulfonamide is a complex organic compound with a unique structure that includes a pyrimidine ring, a sulfonamide group, and a phenyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-6-oxo-N-[4-(propan-2-yl)phenyl]-1,6-dihydropyrimidine-5-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For example, the reaction might start with the formation of the pyrimidine ring, followed by the introduction of the sulfonamide group and the phenyl group through substitution reactions. Specific reagents and catalysts are used to facilitate these reactions, and the conditions such as temperature, pH, and solvent choice are carefully optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes using larger reactors, continuous flow systems, and automated controls to maintain consistent reaction conditions. The process would also incorporate purification steps such as crystallization, filtration, and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-6-oxo-N-[4-(propan-2-yl)phenyl]-1,6-dihydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while substitution reactions could introduce new aromatic or aliphatic groups to the compound.

Scientific Research Applications

2-hydroxy-6-oxo-N-[4-(propan-2-yl)phenyl]-1,6-dihydropyrimidine-5-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 2-hydroxy-6-oxo-N-[4-(propan-2-yl)phenyl]-1,6-dihydropyrimidine-5-sulfonamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-2-methylpropiophenone: A compound with a similar hydroxy and phenyl structure but different functional groups.

    4-hydroxy-2-quinolones: Compounds with a similar pyrimidine ring structure but different substituents.

    Imidazole derivatives: Compounds with similar heterocyclic structures and potential biological activities.

Uniqueness

What sets 2-hydroxy-6-oxo-N-[4-(propan-2-yl)phenyl]-1,6-dihydropyrimidine-5-sulfonamide apart is its unique combination of functional groups and its potential for diverse chemical reactions and biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C13H15N3O4S

Molecular Weight

309.34 g/mol

IUPAC Name

2,4-dioxo-N-(4-propan-2-ylphenyl)-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C13H15N3O4S/c1-8(2)9-3-5-10(6-4-9)16-21(19,20)11-7-14-13(18)15-12(11)17/h3-8,16H,1-2H3,(H2,14,15,17,18)

InChI Key

ONUYRHJEGWESLW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CNC(=O)NC2=O

Origin of Product

United States

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